molecular formula C16H22N2O3S B7080079 N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide

Cat. No.: B7080079
M. Wt: 322.4 g/mol
InChI Key: BHPIHAPOLLYILC-UHFFFAOYSA-N
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Description

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropyl group, and an oxan-4-yl moiety

Properties

IUPAC Name

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c17-14(19)9-13(11-3-6-21-7-4-11)18-16(20)15-12(5-8-22-15)10-1-2-10/h5,8,10-11,13H,1-4,6-7,9H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIHAPOLLYILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C(=O)NC(CC(=O)N)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Attachment of the Oxan-4-yl Moiety: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: This compound shares the oxan-4-yl moiety but differs in the core structure.

    N-[3-amino-1-(oxan-4-yl)pyrrolidin-2-one: Another similar compound with a different core structure.

Uniqueness

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3-cyclopropylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and an oxan-4-yl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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